Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane

Surface modification Physical property comparison Process safety

Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS 756-76-3) is a fluorinated organosilicon compound belonging to the fluoroalkyl trichlorosilane class. It features a trichlorosilyl headgroup linked via a propyl spacer to a tetrafluoroethoxy tail (-O-CF2-CF2H), incorporating an ether oxygen within the fluorinated segment.

Molecular Formula C5H7Cl3F4OSi
Molecular Weight 293.54 g/mol
CAS No. 756-76-3
Cat. No. B1617072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
CAS756-76-3
Molecular FormulaC5H7Cl3F4OSi
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESC(COC(C(F)F)(F)F)C[Si](Cl)(Cl)Cl
InChIInChI=1S/C5H7Cl3F4OSi/c6-14(7,8)3-1-2-13-5(11,12)4(9)10/h4H,1-3H2
InChIKeyWSQVRKHADNPCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS 756-76-3): A Short-Chain Fluoroalkyl Trichlorosilane with Ether Linkage for Surface Functionalization


Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS 756-76-3) is a fluorinated organosilicon compound belonging to the fluoroalkyl trichlorosilane class . It features a trichlorosilyl headgroup linked via a propyl spacer to a tetrafluoroethoxy tail (-O-CF2-CF2H), incorporating an ether oxygen within the fluorinated segment . This structural motif distinguishes it from conventional perfluoroalkyl trichlorosilanes (Rf-CH2CH2-SiCl3) that lack an ether linkage [1]. The compound is a moisture-sensitive liquid (density ~1.4 g/cm³, bp ~208 °C) and hydrolyzes readily to form silanol species capable of covalent attachment to hydroxylated oxide surfaces, making it suitable for self-assembled monolayer (SAM) and thin-film surface modification applications [2].

Why In-Class Fluoroalkyl Silanes Cannot Be Simply Substituted for CAS 756-76-3 in Surface Engineering Workflows


Fluoroalkyl silanes as a class share a general ability to lower surface energy, yet their performance in specific deposition protocols, monolayer quality, and dynamic dewetting behavior varies substantially with the structure of the fluorinated tail and the nature of the hydrolyzable leaving group [1]. Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane incorporates a partially fluorinated ether tail (-OCH2CF2CF2H) that differs fundamentally from the fully perfluorinated alkyl chains found in widely used analogs such as 1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS, CAS 78560-44-8) . The presence of the ether oxygen within the fluorinated segment alters the conformational flexibility, packing density, and surface-presented chemistry of the resulting monolayer, which in turn affects contact angle hysteresis and lubricity [2]. Additionally, the trichlorosilyl headgroup hydrolyzes and condenses at rates that differ markedly from trialkoxysilane analogs (e.g., CAS 94232-72-1), dictating deposition conditions, pot-life, and cross-link density . These structural differences mean that simply substituting a longer perfluoroalkyl trichlorosilane or a triethoxy variant of the same fluorinated tail will not reproduce the same film architecture or performance profile, making compound-specific selection critical for reproducible surface engineering.

Quantitative Differentiation of Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane Against Closest Structural Analogs


Physical Property Profile vs. 3-(Heptafluoroisopropoxy)propyltrichlorosilane: Density and Flash Point Alter Processing Windows

Compared to its closely related analog 3-(Heptafluoroisopropoxy)propyltrichlorosilane (CAS 15538-93-9), which bears a branched perfluorinated isopropoxy tail (-O-CF(CF3)2), the target compound (CAS 756-76-3) exhibits a lower liquid density (1.4 g/cm³ vs. 1.497 g/mL) and a slightly lower flash point (79.4 °C vs. 81 °C) . While both compounds share the trichlorosilyl headgroup and a propyl spacer with ether oxygen, the reduced fluorine content of the tetrafluoroethoxy tail (4 F atoms) relative to the heptafluoroisopropoxy tail (7 F atoms) accounts for the 0.1 g/cm³ density reduction and subtly different volatility . This density difference can influence solution-phase deposition kinetics and convective mixing behavior in dip-coating processes .

Surface modification Physical property comparison Process safety

Thermophysical Differentiation from 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS): Boiling Point and Density Govern Distillation and Deposition

Against the widely used long-chain perfluoroalkyl standard FDTS (1H,1H,2H,2H-perfluorodecyltrichlorosilane, CAS 78560-44-8), the target compound exhibits a notably lower boiling point (207.7 °C vs. 216–224 °C) and substantially lower density (1.4 vs. 1.7 g/mL) . FDTS carries a fully perfluorinated C10 chain (C10F21) with 21 fluorine atoms, whereas the target compound has only 4 fluorine atoms in a shorter, ether-containing tail . The 0.3 g/mL density reduction and ~10–16 °C lower boiling range afford the target compound advantages in vacuum distillation purification and in chemical vapor deposition (CVD) processes where lower volatilization temperatures are desired .

Thermal processing Vapor-phase deposition Fluorosilane procurement

Reactivity Advantage of Trichlorosilyl Headgroup over Triethoxy Analog: Faster Hydrolysis and Room-Temperature Deposition

The trichlorosilyl headgroup of the target compound is intrinsically more reactive toward hydrolysis than the triethoxysilyl group of its direct analog Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS 94232-72-1) . Literature on fluoroalkyl trichlorosilanes demonstrates that trichlorosilanes undergo rapid hydrolysis and condensation at ambient temperature, enabling room-temperature SAM formation, whereas trialkoxysilanes typically require acid or base catalysis and/or elevated temperature to achieve comparable deposition rates [1]. While no direct kinetic study pairs these two specific compounds, the well-established reactivity hierarchy of chlorosilanes over alkoxysilanes (by several orders of magnitude in hydrolysis rate) supports a class-level inference that the target compound offers faster, catalyst-free surface silanization [2].

SAM deposition Hydrolysis kinetics Surface functionalization

Reduced Fluorine Inventory and PFAS Regulatory Exposure Relative to Long-Chain Perfluoroalkyl Silanes

The target compound contains 4 fluorine atoms per molecule (molecular weight 293.55 g/mol), whereas FDTS (CAS 78560-44-8) contains 17 fluorine atoms (molecular weight 581.56 g/mol) and 3-(heptafluoroisopropoxy)propyltrichlorosilane (CAS 15538-93-9) contains 7 fluorine atoms (molecular weight 361.54 g/mol) [1]. The target compound's shorter fluorinated chain (C2F4H) with a terminal C-H bond means it does not generate perfluorooctanoic acid (PFOA) or other long-chain perfluoroalkyl carboxylic acid degradation products, which are the primary targets of current and proposed PFAS restrictions [2]. This reduced fluorocarbon content positions the compound as an alternative with lower potential regulatory exposure for applications where the ultimate performance of a C8–C10 perfluoroalkyl silane is not strictly required.

PFAS regulation Environmental compliance Sustainable procurement

Procurement-Relevant Application Scenarios for Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS 756-76-3)


Room-Temperature Self-Assembled Monolayer (SAM) Formation on Silicon Oxide and Glass

The trichlorosilyl headgroup enables rapid, catalyst-free monolayer formation on hydroxylated SiO2 or glass surfaces at ambient temperature, as demonstrated for structurally analogous fluoroalkyl trichlorosilanes [1]. This makes the compound suitable for anti-stiction coatings in MEMS devices, microfluidic channel hydrophobization, and biosensor surface passivation, where thermal budgets are limited . The ether linkage within the fluorinated tail is expected to confer lower contact angle hysteresis compared to purely perfluorinated alkyl chains of similar length, improving droplet mobility on treated surfaces .

Low-Density Hydrophobic Coatings for Weight-Sensitive Aerospace and Optical Components

With a density of ~1.4 g/cm³—significantly lower than FDTS (~1.7 g/mL)—the target compound reduces coating weight per unit area, beneficial for aerospace components, satellite optics, and lightweight drone surfaces where every gram matters [1]. The lower boiling point also facilitates gentle vapor-phase deposition onto thermally sensitive optical substrates such as polymeric lenses or IR-transparent windows .

Intermediate-Fluorination Surface Treatment Under Evolving PFAS Regulatory Scrutiny

For industrial users facing tightening PFAS regulations, the compound's short C2F4H ether tail (4 fluorine atoms, terminal C-H) presents a lower environmental persistence profile compared to long-chain perfluoroalkyl silanes (C8–C10) that degrade to PFOA or related substances [1]. The compound may serve as a transitional or long-term alternative in textile finishing, anti-graffiti coatings, and mold-release treatments where full perfluorination is not mandatory .

Faster Process Turnaround Through Trichlorosilane Reactivity Advantage

Compared to the triethoxy analog (CAS 94232-72-1), the target compound's trichlorosilane headgroup eliminates the need for acid or base catalysis and elevated temperature during silanization [1]. This translates to shorter dip-coating cycle times and reduced energy input in manufacturing settings, particularly relevant for high-throughput industrial surface modification lines where process speed directly impacts unit economics .

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